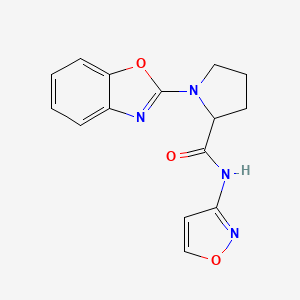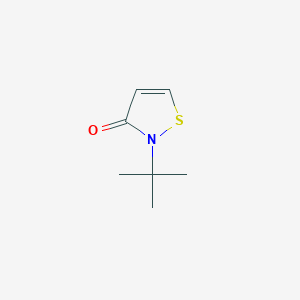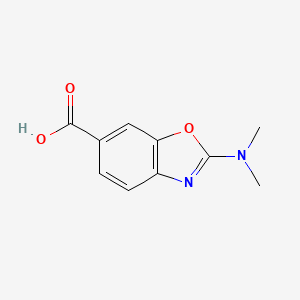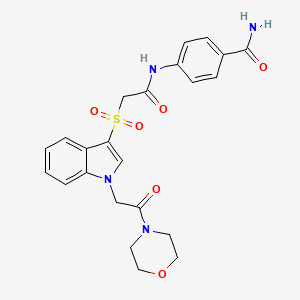
1-(1,3-benzoxazol-2-yl)-N-(1,2-oxazol-3-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic carboxamides involves functionalization reactions and the formation of amide bonds. For instance, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid via reaction with 2,3-diaminopyridine is reported to yield good results . Similarly, the synthesis of N-benzyl-N-(pyrrolidin-3-yl)carboxamides as serotonin and noradrenaline reuptake inhibitors involves the formation of carboxamide bonds, which is relevant to the synthesis of the compound of interest . These studies suggest that the synthesis of 1-(1,3-benzoxazol-2-yl)-N-(1,2-oxazol-3-yl)pyrrolidine-2-carboxamide would likely involve the formation of an amide bond between the pyrrolidine moiety and the oxazole ring.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is often characterized by spectroscopic methods. The structure of synthesized compounds, such as the 1H-pyrazole-3-carboxamide, is determined spectroscopically . The structural analysis of such compounds is crucial for understanding their potential interactions and reactivity. The molecular structure of the compound would likely be characterized by similar methods to ensure the correct formation of the heterocyclic and amide components.
Chemical Reactions Analysis
The reactivity of carboxamide derivatives can vary significantly depending on their structure. For example, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of acid, leading to the formation of various products . This indicates that the compound of interest may also undergo specific reactions under certain conditions, which could be useful for further functionalization or for understanding its behavior in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives are influenced by their structure and functional groups. Compounds like N-benzyl-N-(pyrrolidin-3-yl)carboxamides exhibit drug-like physicochemical properties, which are important for their activity as monoamine reuptake inhibitors . The compound of interest would likely have properties that are influenced by the benzoxazole and oxazole rings, which could affect its solubility, stability, and potential as a pharmacological agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction One study involved the synthesis of novel bicyclic systems through a one-pot condensation process, leading to compounds with predicted biological activities. This process exemplifies the exploration of new chemical entities that could have therapeutic applications (Kharchenko, Detistov, & Orlov, 2008).
Antioxidant Activity Another research focus has been on synthesizing novel derivatives of specific chemical structures to evaluate their antioxidant activities. This includes comparing their effectiveness to known antioxidants like ascorbic acid, highlighting the ongoing search for more potent and possibly safer antioxidant agents (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Mechanistic Insights and Computational Studies Research also delves into the synthesis methods for creating specific molecular structures, offering computational insights into the reaction mechanisms. This combination of experimental and theoretical approaches aids in understanding how these compounds are formed and can be optimized for desired properties (Guleli, Erdem, Ocal, Erden, & Sari, 2019).
Potential Nootropic Agents The synthesis of compounds for testing as nootropic agents illustrates the pursuit of new drugs that could enhance cognitive functions. This research demonstrates the chemical modification processes to achieve structures with desired biological activities (Valenta, Urban, Taimr, & Polívka, 1994).
Eigenschaften
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(1,2-oxazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-14(17-13-7-9-21-18-13)11-5-3-8-19(11)15-16-10-4-1-2-6-12(10)22-15/h1-2,4,6-7,9,11H,3,5,8H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXWMVNOSGIBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2518661.png)

![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)




![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)


![2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518681.png)
